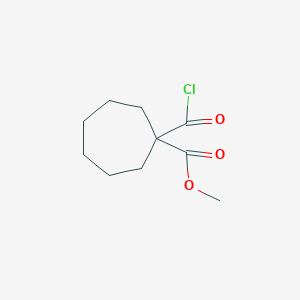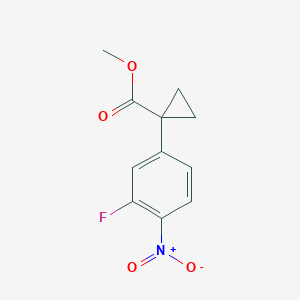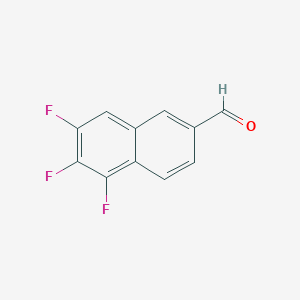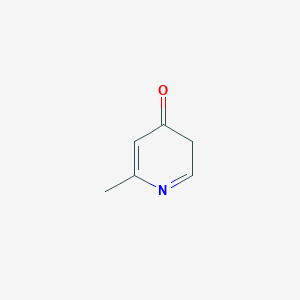
6-Methylpyridin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylpyridin-4(3H)-one is a heterocyclic organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, featuring a methyl group at the 6-position and a keto group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-acetylpyridine with formaldehyde and ammonium acetate under acidic conditions. Another method includes the reaction of 2-methyl-3-pyridinol with acetic anhydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography.
化学反応の分析
Types of Reactions: 6-Methylpyridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-methylpyridin-4-ol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the 2- or 3-position of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: 6-Methylpyridine N-oxide.
Reduction: 6-Methylpyridin-4-ol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
6-Methylpyridin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 6-Methylpyridin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
類似化合物との比較
- 2-Methylpyridin-4(3H)-one
- 4-Methylpyridin-3(2H)-one
- 6-Ethylpyridin-4(3H)-one
Comparison: 6-Methylpyridin-4(3H)-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
特性
CAS番号 |
832129-70-1 |
|---|---|
分子式 |
C6H7NO |
分子量 |
109.13 g/mol |
IUPAC名 |
6-methyl-3H-pyridin-4-one |
InChI |
InChI=1S/C6H7NO/c1-5-4-6(8)2-3-7-5/h3-4H,2H2,1H3 |
InChIキー |
VVKXSWNQEVLDIA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
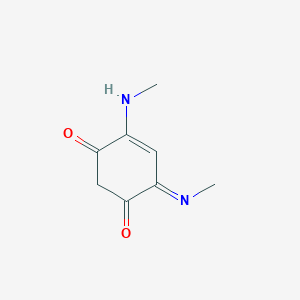
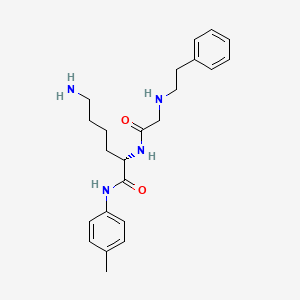
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
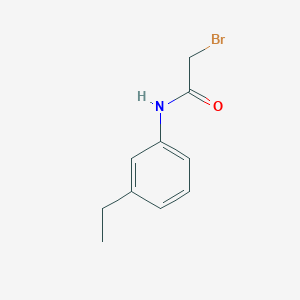
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
